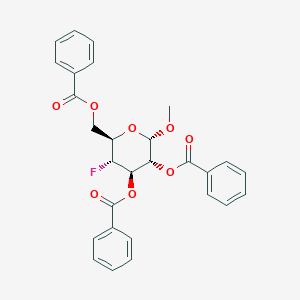![molecular formula C₁₄H₁₂F₃NO₂S B030319 4-Metil-2-[4-(trifluorometil)fenil]-1,3-tiazol-5-carboxilato de etilo CAS No. 175277-03-9](/img/structure/B30319.png)
4-Metil-2-[4-(trifluorometil)fenil]-1,3-tiazol-5-carboxilato de etilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiazole derivatives involves multiple steps, including condensation reactions, cyclization, and substitution processes. One approach for synthesizing similar compounds involves the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, characterized by spectral analysis and X-ray diffraction studies (Achutha et al., 2017). Another method involves reacting 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate, with properties further investigated through density functional theory (DFT) and spectroscopic methods (Haroon et al., 2018).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized using spectroscopic techniques and single crystal X-ray diffraction. The structural stability is often attributed to intramolecular hydrogen bonds and π-π interactions, contributing to the compound's unique properties (Achutha et al., 2017). DFT studies provide insights into the molecular geometry, vibrational assignments, and chemical shifts, offering a theoretical perspective that complements experimental data (Haroon et al., 2018).
Aplicaciones Científicas De Investigación
Agentes neuroprotectores y antineuroinflamatorios
Este compuesto se ha utilizado en la síntesis de nuevos híbridos de triazol-pirimidina, que han mostrado prometedoras propiedades neuroprotectoras y antiinflamatorias . Estos híbridos se han evaluado por su neuroprotección y actividad antiinflamatoria en modelos de células neuronales y microglia humana .
Actividad antioxidante
Se ha descubierto que los derivados del tiazol, que incluyen el compuesto en cuestión, exhiben actividad antioxidante . Esto los hace potencialmente útiles en el tratamiento de enfermedades causadas por estrés oxidativo.
Actividad analgésica y antiinflamatoria
También se ha descubierto que los derivados del tiazol tienen actividades analgésicas y antiinflamatorias . Esto sugiere posibles aplicaciones en el manejo del dolor y el tratamiento de afecciones inflamatorias .
Actividad antimicrobiana
Se ha descubierto que los derivados del tiazol exhiben actividad antimicrobiana . Esto sugiere posibles aplicaciones en el desarrollo de nuevos medicamentos antimicrobianos.
Actividad antiviral
Se ha descubierto que los derivados del tiazol exhiben actividad antiviral . Esto sugiere posibles aplicaciones en el desarrollo de nuevos fármacos antivirales.
Actividad anticancerígena
Se ha descubierto que los derivados del tiazol exhiben actividad anticancerígena . Esto sugiere posibles aplicaciones en el desarrollo de nuevos fármacos contra el cáncer.
Aplicaciones de celdas solares
En el campo de la energía renovable, este compuesto tiene aplicaciones potenciales en el desarrollo de celdas solares de perovskita .
Síntesis de pesticidas
Las trifluorometilpiridinas, que comparten similitudes estructurales con el compuesto en cuestión, se han utilizado en la síntesis de pesticidas
Mecanismo De Acción
Target of Action
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activity . .
Mode of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . The mechanism of action of similar compounds is often based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)18-12(21-11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIXRQSYBTUXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371915 | |
| Record name | Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175277-03-9 | |
| Record name | Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide](/img/structure/B30269.png)



